2-Methylbenzophenone (CAS No. 131-58-8) is an organic compound with the formula C14H12O. While its industrial applications include use in pharmaceuticals, agrochemicals, and dyestuffs [], its properties make it a valuable compound in scientific research for several reasons:
One of the primary applications of 2-Methylbenzophenone in research is as a key intermediate in organic synthesis. Its reactive ketone group (C=O) allows it to participate in various reactions to form more complex molecules. Scientists can utilize 2-Methylbenzophenone as a starting material for the synthesis of diverse organic compounds, including pharmaceuticals, functional materials, and research chemicals [].
Here are some examples of reactions where 2-Methylbenzophenone serves as a useful intermediate:
-Methylbenzophenone exhibits photochemical properties, meaning it can absorb light and undergo chemical reactions when exposed to light. This characteristic makes it a valuable tool in photochemical research. Scientists can use 2-Methylbenzophenone to study various photochemical processes, such as photoinduced electron transfer reactions and excited-state chemistry.
Here are some examples of how 2-Methylbenzophenone is used in photochemical research:
2-Methylbenzophenone is an aromatic ketone with the molecular formula and a molar mass of 196.24 g/mol. It is a colorless or light yellow transparent liquid that is insoluble in water but slightly soluble in organic solvents such as chloroform and methanol . This compound is recognized for its role as a photoinitiator in various chemical processes, particularly in polymerization reactions, and serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals .
2-Methylbenzophenone is considered a mild irritant and may cause skin or eye irritation upon contact. It's recommended to wear appropriate personal protective equipment (PPE) when handling this compound.
Research indicates that 2-methylbenzophenone exhibits various biological activities. It has been studied for its potential roles as an antimicrobial agent and as a sensitizer in photodynamic therapy. The compound's ability to absorb UV light makes it useful in applications where UV protection is needed . Additionally, due to its structure, it may interact with biological systems, although specific mechanisms and effects require further investigation.
The synthesis of 2-methylbenzophenone can be achieved through several methods:
2-Methylbenzophenone has diverse applications across multiple fields:
Several compounds share structural similarities with 2-methylbenzophenone, each possessing unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzophenone | Aromatic Ketone | Commonly used as a UV filter; lacks methyl group. |
4-Methylbenzophenone | Aromatic Ketone | Has a methyl group at the para position; different reactivity. |
2-Hydroxybenzophenone | Aromatic Ketone | Contains a hydroxyl group; exhibits different biological activities. |
Benzylideneacetone | α,β-Unsaturated Ketone | Features a double bond; used in flavoring and fragrance. |
The uniqueness of 2-methylbenzophenone lies in its specific position of the methyl group relative to the carbonyl function, which influences its reactivity and applications compared to other similar compounds. Its role as a photoinitiator sets it apart from others that may not possess this capability.
Irritant